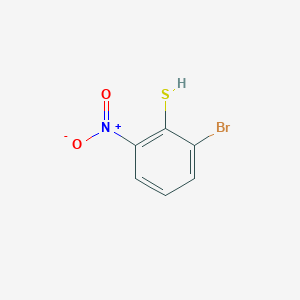
2-Bromo-6-nitrobenzenethiol
Übersicht
Beschreibung
2-Bromo-6-nitrobenzenethiol (BNBT) is an organosulfur compound that has been widely studied due to its interesting chemical and biological properties. It is a colorless, crystalline solid that is soluble in water and alcohols. BNBT has been used in various fields such as organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug in pharmacological studies. BNBT has also been studied for its potential applications in cancer therapy, gene therapy, and the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 2-Bromo-6-nitrophenyl MOM and SEM ethers are synthesized from stable lithio compounds. These compounds are used to prepare 2-substituted-6-nitrophenols through reactions with various electrophiles. This demonstrates the versatility of 2-bromo-6-nitrobenzenethiol in synthetic chemistry (Hardcastle, Quayle, & Ward, 1994).
Applications in Organic Synthesis
- In organic synthesis, 2-bromo-6-nitrobenzenethiol is used in palladium[0]-mediated Ullmann cross-coupling reactions. This process is key to the synthesis of complex organic compounds like quinolines, 2-quinolones, and phenanthridines (Banwell et al., 2004).
Photoelectrochemical Research
- Research has shown that 2-bromo-6-nitrobenzenethiol undergoes photoelectrochemical reduction. This process involves the formation of a stable radical anion in the absence of light, which is key to understanding photo-induced electron transfer mechanisms (Compton & Dryfe, 1994).
In Organic Electronics
- 2-Bromo-6-nitrobenzenethiol has been utilized in the field of organic electronics, particularly in the enhancement of polymer solar cells' performance. The addition of this compound to the active layer of solar cells improves power conversion efficiency, indicating its potential in renewable energy technologies (Fu et al., 2015).
Environmental Applications
- Its derivatives are used in environmental science, specifically in the reduction of nitrobenzene to aniline in wastewater treatment. This highlights its role in pollution control and environmental remediation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Eigenschaften
IUPAC Name |
2-bromo-6-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-4-2-1-3-5(6(4)11)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULMWHUSAVHVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzenethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



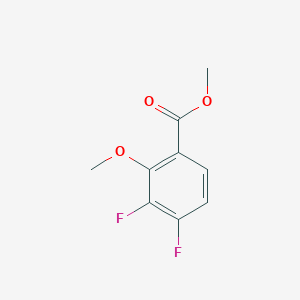


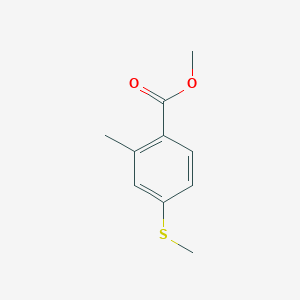

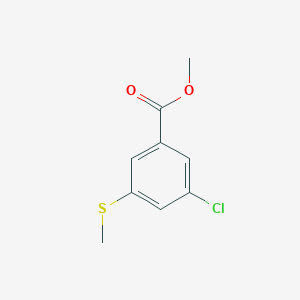
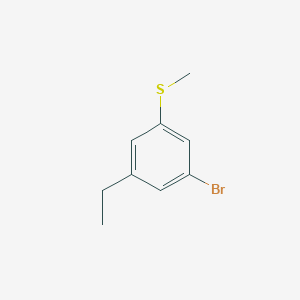

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
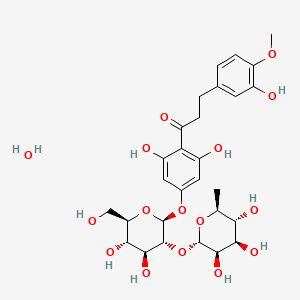
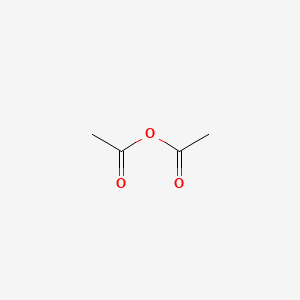
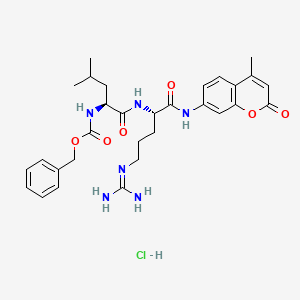
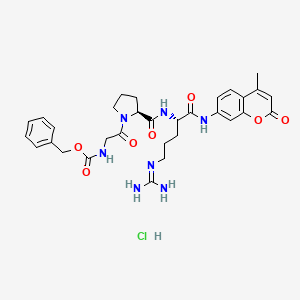
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)